Cas no 522-70-3 (Antimycin A3)
Antimycin A3 Chemical and Physical Properties
Names and Identifiers
-
- ANTIMYCIN A3
- Butanoic acid, 2(or3)-methyl-,(2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-butyl-2,6-dimethyl-4,9-dioxo-1,5
- Butanoic acid, 2(or3)-methyl-,(2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-butyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-ylester
- [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
- 3-Methyl-butyric acid (2R,3S,6S,7R,8R)-8-butyl-3-{[1-(3-formylamino-2- hydroxy-phenyl)-methanoyl]-amino}-2,6-dimethyl-4,9-
- A 80021F34
- Aids012099
- Aids-012099
- Blastmycin
- Nsc58239
- Antimycin A3
-
- Inchi: 1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1
- InChI Key: PVEVXUMVNWSNIG-PDPGNHKXSA-N
- SMILES: O(C(CC(C)C)=O)[C@H]1[C@H](C)OC([C@H]([C@@H](C)OC([C@@H]1CCCC)=O)NC(C1C=CC=C(C=1O)NC=O)=O)=O
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 818
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 14
- XLogP3: 4.2
- Topological Polar Surface Area: 157
Experimental Properties
- Color/Form: Needle like crystals.
- Density: 1.2829 (rough estimate)
- Melting Point: 170.5-171.5° (Liu); 174-174.5° (Kinoshita)
- Boiling Point: 603.87°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- Specific Rotation: D26 +64.3° (chloroform) (Liu); D24 +80° (Kinoshita)
- Solubility: Soluble in acetone \ ethyl acetate \ benzene \ chloroform and carbon tetrachloride, soluble in methanol \ ethanol and ether, slightly soluble in hexane \ cyclohexane, very slightly soluble in petroleum ether, almost insoluble in water
Antimycin A3 Security Information
- Hazardous Material transportation number:UN 3172
- WGK Germany:2
- Hazard Category Code: 23/24/25
- Safety Instruction: 36/37/39-45
- RTECS:EB3140000
-
Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
- Toxicity:LD50 in mice (mg/kg): 1.8 i.p.; 1.6 s.c. (Watanabe)
- Risk Phrases:23/24/25
- Packing Group:II
- Hazard Level:6.1(a)
Antimycin A3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0026593-1mg |
Antimycin A3 |
522-70-3 | ≥98.0% | 1mg |
$730.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69880-1mg |
Antimycin A3 |
522-70-3 | 98% | 1mg |
¥2707.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69880-5mg |
Antimycin A3 |
522-70-3 | 98% | 5mg |
¥11741.00 | 2022-04-26 | |
| MedChemExpress | HY-105755-1mg |
Antimycin A3 |
522-70-3 | 1mg |
¥7300 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1256760-1mg |
A3 |
522-70-3 | 99% | 1mg |
$1385 | 2022-11-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391459-1 mg |
Antimycin A3, |
522-70-3 | 1mg |
¥1,504.00 | 2023-07-11 | ||
| BioAustralis | BIA-A1444-1 mg |
Antimycin A3 |
522-70-3 | >95%byHPLC | 1mg |
$256.00 | 2023-09-16 | |
| BioAustralis | BIA-A1444-5 mg |
Antimycin A3 |
522-70-3 | >95%byHPLC | 5mg |
$896.00 | 2023-09-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391459-1mg |
Antimycin A3, |
522-70-3 | 1mg |
¥1504.00 | 2023-09-05 | ||
| 1PlusChem | 1P00DMK5-1mg |
A3 |
522-70-3 | ≥98% | 1mg |
$314.00 | 2024-04-30 |
Antimycin A3 Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Antimycin A3
Comprehensive Overview of Antimycin A3 (CAS No. 522-70-3): Mechanism, Applications, and Research Insights
Antimycin A3 (CAS 522-70-3), a derivative of the Antimycin family, is a naturally occurring antibiotic and mitochondrial electron transport chain inhibitor. This compound has garnered significant attention in biochemical research due to its unique ability to bind to the Qi site of cytochrome c reductase (Complex III), effectively blocking oxidative phosphorylation. Researchers and biotech professionals frequently search for terms like "Antimycin A3 mechanism of action," "522-70-3 solubility," or "Antimycin A3 in apoptosis studies," reflecting its diverse applications in cellular metabolism and cancer research.
The growing interest in mitochondrial dysfunction and metabolic reprogramming in diseases like cancer has positioned Antimycin A3 as a critical tool. Recent studies highlight its role in inducing reactive oxygen species (ROS) generation, making it valuable for investigating oxidative stress pathways. SEO analytics reveal trending queries such as "Antimycin A3 vs. Oligomycin" and "CAS 522-70-3 supplier," underscoring its comparative relevance in mitochondrial research and commercial availability.
From a structural perspective, Antimycin A3 belongs to the dilactone class, featuring a 9-membered ring system. Its molecular formula (C28H40N2O9) and weight (548.6 g/mol) are frequently cited in technical literature. Laboratories often seek "Antimycin A3 HPLC protocols" or "522-70-3 stability data," emphasizing the need for precise analytical methods. The compound's stability in organic solvents (e.g., DMSO or ethanol) and sensitivity to light are critical considerations for experimental design.
In translational research, Antimycin A3 is explored for its selective cytotoxicity toward cancer cells via ATP depletion. This aligns with the rising focus on energy-targeted therapies, a hot topic in oncology forums. PubMed-indexed studies correlate its usage with "mitochondrial membrane potential collapse" and "autophagy modulation," addressing common search intent around "Antimycin A3 cancer metabolism." Such applications are further validated by its inclusion in drug combination screens for synergistic effects.
Beyond biomedical fields, Antimycin A3 serves as a reference standard in environmental toxicology to assess mitochondrial toxicity in aquatic organisms. Regulatory agencies evaluate its impact using OECD guidelines, responding to queries like "522-70-3 ecotoxicity." This dual applicability—spanning human health and ecological studies—enhances its scientific footprint while adhering to non-hazardous research criteria.
To optimize experimental outcomes with Antimycin A3, researchers emphasize dose-dependent effects (typically 1–10 µM in vitro) and compatibility with cell viability assays (e.g., MTT or Seahorse analyzers). Recent preprint repositories feature innovations like "nanoparticle-delivered Antimycin A3," tapping into the demand for targeted drug delivery solutions—a trending niche in 2024.
In summary, Antimycin A3 (CAS 522-70-3) remains indispensable for dissecting mitochondrial biology and therapeutic development. Its intersection with high-interest areas—metabolic disorders, ROS signaling, and precision oncology—ensures sustained relevance. For procurement, analytical documentation (COA, MSDS) matching "Antimycin A3 purity standards" is recommended to meet reproducibility requirements in peer-reviewed studies.
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